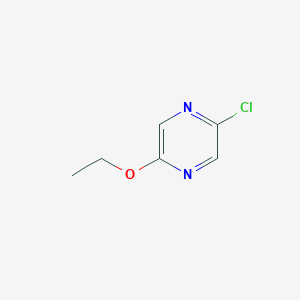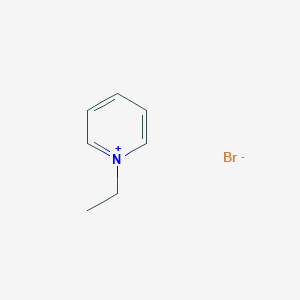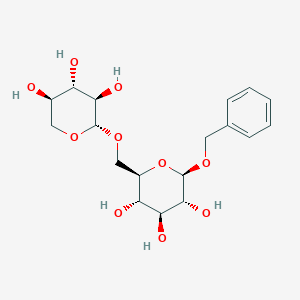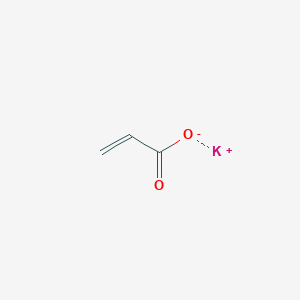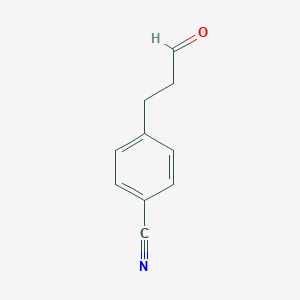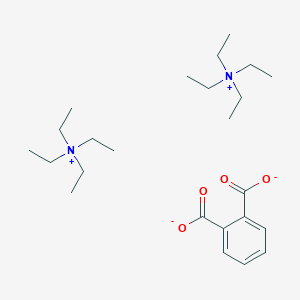
Tetraethylammonium phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium phthalate (TEAP) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains a phthalate anion. TEAP is a white, crystalline solid that is soluble in water and organic solvents. It has been studied extensively for its biochemical and physiological effects, as well as for its potential use in lab experiments.
Mechanism Of Action
Tetraethylammonium phthalate is thought to act as a competitive inhibitor of potassium channels by binding to the channel pore. This prevents the passage of potassium ions through the channel, leading to a decrease in membrane potential. Tetraethylammonium phthalate has also been shown to interact with other ion channels and transporters, such as the sodium-calcium exchanger.
Biochemical And Physiological Effects
Tetraethylammonium phthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Tetraethylammonium phthalate has also been shown to affect the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.
Advantages And Limitations For Lab Experiments
Tetraethylammonium phthalate has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. It has also been extensively studied for its biochemical and physiological effects, making it a useful reference compound. However, Tetraethylammonium phthalate also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Future Directions
There are several future directions for research on Tetraethylammonium phthalate. One area of interest is the development of more selective inhibitors of potassium channels based on the structure of Tetraethylammonium phthalate. Another area of interest is the study of Tetraethylammonium phthalate in complex biological systems, such as in vivo models. Additionally, Tetraethylammonium phthalate could be used as a tool for the study of ion channel and transporter function in disease states.
Synthesis Methods
Tetraethylammonium phthalate can be synthesized through the reaction of tetraethylammonium bromide with phthalic anhydride. This reaction produces Tetraethylammonium phthalate and hydrobromic acid as a byproduct. The resulting Tetraethylammonium phthalate can be purified through recrystallization or chromatography.
Scientific Research Applications
Tetraethylammonium phthalate has been used in a variety of scientific research applications, including as a blocking agent for potassium channels. It has also been used as a reference compound in studies of ion channels and transporters. Tetraethylammonium phthalate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
properties
CAS RN |
128008-38-8 |
|---|---|
Product Name |
Tetraethylammonium phthalate |
Molecular Formula |
C24H44N2O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
phthalate;tetraethylazanium |
InChI |
InChI=1S/2C8H20N.C8H6O4/c2*1-5-9(6-2,7-3)8-4;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*5-8H2,1-4H3;1-4H,(H,9,10)(H,11,12)/q2*+1;/p-2 |
InChI Key |
SQHGGAHUNVVVNZ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
synonyms |
Tetraethylammonium phthalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



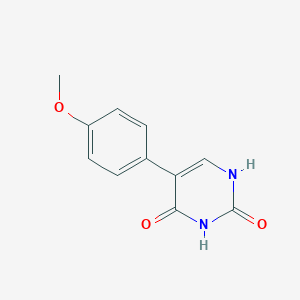


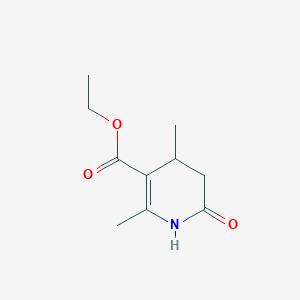
![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
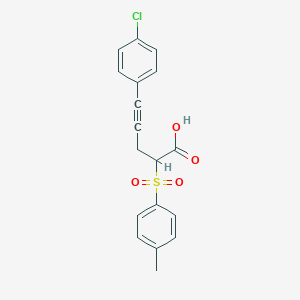
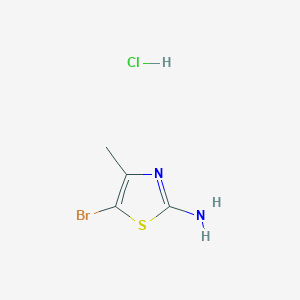
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
